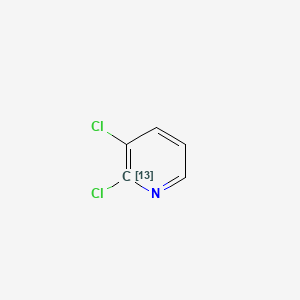

2,3-Dichloropyridine-2-13C

Cat. No. B584776

Key on ui cas rn:

1644451-39-7

M. Wt: 148.978

InChI Key: MAKFMOSBBNKPMS-HOSYLAQJSA-N

Attention: For research use only. Not for human or veterinary use.

Procedure details

In a 5 mL vial were added Pd(OAc)2 (6.85 mg, 0.03 mmol), (9,9-dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphane) (35.3 mg, 0.06 mmol), N-(3-chloropyridin-2-yl)benzamide (15.30 mg, 10.78 %) and cesium carbonate (477 mg, 1.46 mmol) in dioxane (2 mL) to give a yellow solution. The flask was evacuated and filled with Nitrogen three times. Then, 2,3-dichloropyridine (99 mg, 0.67 mmol) was added. The reaction mixture was stirred overnight at 80°C. The reaction mixture was diluted with EtOAc (3 mL) and filtered. The solid was washed with EtOAc and the collected organic layers were evaporated to dryness, to give the crude product. The compound was purified by preparative HPLC on a Kromasil C8 column (10 µm 250x20 ID mm) using a gradient of 10-50% acetonitrile in H2O/ACN/FA 95/5/0.2 buffer, over 20 minutes with a flow of 19 mL/min. The compounds were detected by UV at 230nm. (15,3 mg pure product). The reaction was repeated at 80C, RT and 110C on microwave, overnight and a weekend: the yield remains very low for all conditions except for the reaction at RT (no product at all).

Name

C(=O)([O-])[O-].[Cs+].[Cs+]

Quantity

6.1e-05 mol

Type

reagent

Reaction Step One

Quantity

6.1e-05 mol

Type

catalyst

Reaction Step Five

Yield

10.78%

Identifiers

|

CUSTOM

|

822

|

reaction index

|

NAME

|

1.3.7 [N-arylation with Ar-X] Chloro N-arylation

|

reaction type

|

Inputs

Step One

|

Name

|

C(=O)([O-])[O-].[Cs+].[Cs+]

|

|

Quantity

|

6.1e-05 mol

|

|

Type

|

reagent

|

|

Smiles

|

C(=O)([O-])[O-].[Cs+].[Cs+]

|

Step Two

|

Name

|

|

|

Quantity

|

0.002 L

|

|

Type

|

solvent

|

|

Smiles

|

C1COCCO1

|

Step Three

|

Name

|

|

|

Quantity

|

0.00061 mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=C(C=C1)C(=O)N

|

Step Four

|

Name

|

|

|

Quantity

|

0.000671 mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC(=C(N=C1)Cl)Cl

|

Step Five

|

Name

|

|

|

Quantity

|

6.1e-05 mol

|

|

Type

|

catalyst

|

|

Smiles

|

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C

|

|

Name

|

|

|

Quantity

|

3.05e-05 mol

|

|

Type

|

catalyst

|

|

Smiles

|

CC(=O)O.CC(=O)O.[Pd]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

110 (± 10) °C

|

Other

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1=CC=C(C=C1)C(=O)NC2=C(C=CC=N2)Cl

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD | 10.78% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |